1,2,3,4,5-Pentabromo-6-(chloromethyl)benzene

Catalog No.
S16081893
CAS No.
58495-09-3
M.F
C7H2Br5Cl
M. Wt
521.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4,5-Pentabromo-6-(chloromethyl)benzene

CAS Number

58495-09-3

Product Name

1,2,3,4,5-Pentabromo-6-(chloromethyl)benzene

IUPAC Name

1,2,3,4,5-pentabromo-6-(chloromethyl)benzene

Molecular Formula

C7H2Br5Cl

Molecular Weight

521.1 g/mol

InChI

InChI=1S/C7H2Br5Cl/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H2

InChI Key

UJJSQULCWJOFRO-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)Cl

1,2,3,4,5-Pentabromo-6-(chloromethyl)benzene, with the molecular formula C6H6Br5ClC_6H_6Br_5Cl and a molecular weight of approximately 513.08 g/mol, is a halogenated aromatic compound characterized by the presence of five bromine atoms and one chloromethyl group attached to a benzene ring. This compound is typically encountered as a white solid and is known for its application as a flame retardant due to its high bromine content, which enhances its fireproofing properties .

1,2,3,4,5-Pentabromo-6-(chloromethyl)benzene can be synthesized through several methods:

  • Bromination: The compound can be synthesized by brominating chloromethylbenzene using bromine in the presence of a catalyst or under UV light.
  • Electrophilic Aromatic Substitution: This method involves the sequential introduction of bromine atoms onto the benzene ring through electrophilic substitution reactions.
  • Wurtz Reaction: A coupling reaction where alkyl halides react with sodium metal in dry ether can also be employed to form polybrominated derivatives .

The primary application of 1,2,3,4,5-pentabromo-6-(chloromethyl)benzene is as a flame retardant in various materials such as plastics and textiles. Its ability to inhibit combustion makes it valuable in industries requiring fireproofing solutions. Additionally, it may be used in research settings to study the behavior of halogenated compounds in biological systems and environmental contexts .

Interaction studies involving 1,2,3,4,5-pentabromo-6-(chloromethyl)benzene focus on its environmental impact and potential toxicity to living organisms. These studies often examine how the compound interacts with biological membranes and cellular components. Research suggests that such compounds can disrupt cellular functions due to their lipophilicity and ability to penetrate biological barriers .

1,2,3,4,5-Pentabromo-6-(chloromethyl)benzene shares structural similarities with several other halogenated aromatic compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1-Bromo-2-chlorobenzeneC6H4BrClContains one bromine and one chlorine atom
PentabromobenzeneC6Br5Fully brominated benzene; lacks chloromethyl group
1-Bromo-2-methyl-4-nitrobenzeneC7H6BrNContains a nitro group instead of halogens
Tetrabromobisphenol AC12H6Br4Used as a flame retardant; contains multiple phenolic groups

The uniqueness of 1,2,3,4,5-pentabromo-6-(chloromethyl)benzene lies in its specific combination of five bromines and one chloromethyl group on a benzene ring. This configuration provides distinct chemical properties that differ from other similar compounds in terms of reactivity and applications in flame retardancy .

XLogP3

5.8

Exact Mass

519.57209 g/mol

Monoisotopic Mass

515.57619 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-15

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